![molecular formula C13H14N2O3S B1405435 Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 1447956-28-6](/img/structure/B1405435.png)

Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate

Overview

Description

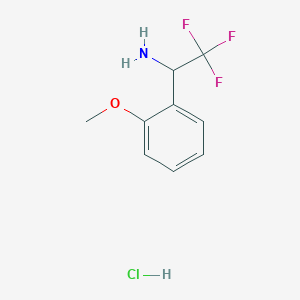

“Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound that has been studied for its potential biological activities . It is a light brown solid with a yield of 73% .

Synthesis Analysis

The synthesis of this compound involves several steps. The yield of the final product is reported to be 73% . The synthesis process involves the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate ring, and S N Ar reactions .Molecular Structure Analysis

The molecular structure of this compound exhibits good coplanar nature, forming a dihedral angle with the benzene ring . The IR (KBr) νmax is reported to be 3359.82, 2938.52, 2825, 1601.50 cm −1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Gewald reaction and S N Ar reactions . The Gewald reaction is used to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate ring .Physical And Chemical Properties Analysis

This compound is a light brown solid with a melting point of 120–121°C . The 1 H NMR (DMSO- d6, 400 MHz) δ is reported to be 11.10 (1H, s, HN–N=CH–), 8.34 (1H, s, HN–N=CH–) 7.68–7.69 (1H, d, J = 8.6 Hz, ArH), among others . The MS (ESI) m/z (%) is 382 (M +, 100); 383 (M + H, 30) .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate:

Epidermal Growth Factor Receptor Inhibitors

This compound has been characterized for its biological activity as an inhibitor of epidermal growth factor receptors (EGFR), which are implicated in various types of cancer. EGFR inhibitors are a class of anticancer drugs that disrupt the growth and proliferation of cancer cells .

Pharmaceutical Intermediate

It serves as an active pharmaceutical intermediate. Its derivatives can be used to form potentially tridentate Schiff base (HSAT), which can further form a series of copper (II) complexes with potential pharmaceutical applications .

Antimalarial Agents

The compound’s scaffold has been indicated as a model for the development of antimalarial agents. This suggests its utility in medicinal chemistry strategies aimed at treating malaria .

Azo Dyes Synthesis

Derivatives of this compound have been used in the preparation of azo dyes. Azo dyes are organic compounds bearing the functional group R-N=N-R’, which are widely used in textile industries .

Hydrazono-3-oxobutanamide Derivatives

It is also used in the synthesis of N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide derivatives, which have potential applications in various chemical processes .

Tetrahydrobenzo[b]thiophene Dyes

The compound is involved in the preparation of tetrahydrobenzo[b]thiophene dyes, which are important for their applications in dyeing and pigmentation processes .

Future Directions

Thienopyrimidine derivatives, such as this compound, are frequently used in drug development due to their structural and isoelectronic characteristics similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs . Future research may focus on exploring the potential biological activities of this compound and its derivatives.

properties

IUPAC Name |

ethyl 4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h6-7H,2-5H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNXPGDFJKAMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C3=C(S2)N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate](/img/structure/B1405352.png)

![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)